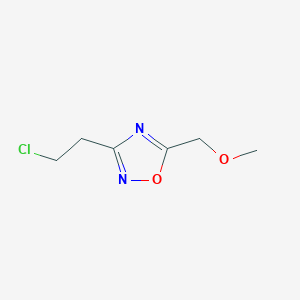
2-(3-エトキシ-4-ヒドロキシピロリジン-1-イル)酢酸
説明
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物の重要な構成要素であるピロリジン環は、医薬品化学者によってヒト疾患の治療のための化合物を取得するために広く使用されています 。 この飽和骨格に対する大きな関心は、sp3-ハイブリダイゼーションによるファーマコフォア空間を効率的に探求できる可能性によって高められています .
ヒト疾患の治療
ピロリジン環とその誘導体によって特徴付けられる標的選択性を有する生物活性分子が文献で報告されています 。 これらには、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールが含まれます .
生物活性
ピロリジン環の炭素の立体異性体性により、研究対象化合物の構造活性相関(SAR)を調査することができます 。 異なる立体異性体と置換基の空間的配向は、薬物候補の異なる生物学的プロファイルにつながる可能性があります .
物理化学的パラメータの変更
これらの分子へのヘテロ原子フラグメントの導入は、物理化学的パラメータを変更し、薬物候補の最良のADME / Tox結果を得るための便利なツールです .
構造的多様性
ヘテロ原子飽和環系は、構造的多様性を生成する可能性が高くなります 。 これにより、さまざまな治療効果を持つ新しい化合物の発見につながる可能性があります。
作用機序
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring have diverse biological activities .
特性
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-7-4-9(3-6(7)10)5-8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUREGHYHSXRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)





![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
